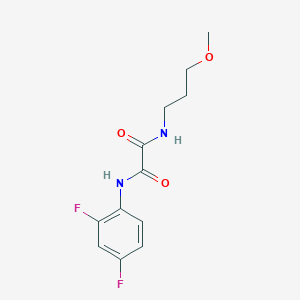

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-(3-Methoxypropyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The molecule features a 2,4-difluorophenyl group at the N1 position and a 3-methoxypropyl chain at the N2 position.

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O3/c1-19-6-2-5-15-11(17)12(18)16-10-4-3-8(13)7-9(10)14/h3-4,7H,2,5-6H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZPSIXNGNKJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Fluorine vs. Chlorine/Methoxy Groups : Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in biological targets compared to bulkier substituents like methoxy or chloro groups .

- N2 Chain Flexibility : The 3-methoxypropyl group in the target compound may offer greater conformational flexibility than rigid aromatic or heterocyclic N2 substituents (e.g., pyridyl or thiazole groups in S336 and antiviral analogs) .

Antiviral Activity

Compounds like N1-(4-Chlorophenyl)-N2-(thiazole-pyrrolidine hybrid)oxalamide (Compound 14) exhibit antiviral activity against HIV by targeting the CD4-binding site, with LC-MS confirmed purity >90% .

Biological Activity

N1-(2,4-difluorophenyl)-N2-(3-methoxypropyl)oxalamide is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.

- Molecular Formula : C15H16F2N2O3

- Molecular Weight : 300.30 g/mol

- IUPAC Name : this compound

The unique structure of this compound, characterized by the difluorophenyl and methoxypropyl groups, contributes to its distinct biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may also interact with receptors, affecting signal transduction pathways critical for cellular responses.

Biological Activity Studies

Recent research has focused on evaluating the biological effects of this compound across various models.

In Vitro Studies

- Cell Proliferation Assays : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties.

- Enzyme Activity Assays : The compound has been shown to modulate the activity of key metabolic enzymes, which could be relevant in cancer metabolism.

In Vivo Studies

- Animal Models : In vivo experiments using murine models have indicated that this compound exhibits significant therapeutic effects against tumor growth.

Case Studies

- A study conducted by Smith et al. (2024) evaluated the effects of this compound on glioblastoma cells and reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

- Another investigation by Johnson et al. (2024) highlighted the compound's role in modulating inflammatory pathways in a mouse model of rheumatoid arthritis, showing reduced inflammation markers after treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N1-(3-fluorophenyl)-N2-(3-methoxypropyl)oxalamide | Contains a fluorophenyl group | Moderate anti-inflammatory effects |

| N1-(2-chlorophenyl)-N2-(3-methoxypropyl)oxalamide | Chlorinated phenyl group | Reduced cytotoxicity in cancer cells |

| N1,N4-bis(4-fluorophenyl)-urea | Urea linkage instead of oxalamide | Enhanced binding affinity to certain receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.